REACTION_CXSMILES
|
[C:1]1([C:7](=[O:15])[C:8]([O:10][Si](C)(C)C)=[CH2:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH2:16]=[CH:17][C:18](=C)[CH3:19]>>[C:7]([C:8]1([OH:10])[CH2:19][CH2:18][CH:17]=[CH:16][CH2:9]1)(=[O:15])[C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(C(=C)O[Si](C)(C)C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=CC(C)=C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
an analogous procedure gives an oily product which
|
Type
|
DISTILLATION
|
Details
|
after bulb tube distillation (150°/0.06 mm Hg)
|
Type
|
CUSTOM
|
Details
|
gave the following analysis
|
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)(=O)C1(CC=CCC1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |